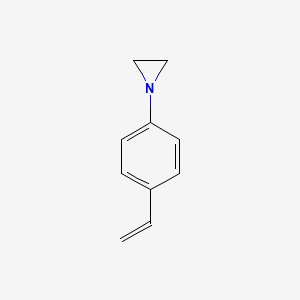

1-(4-Ethenylphenyl)aziridine

CAS No.: 639792-63-5

Cat. No.: VC16893446

Molecular Formula: C10H11N

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 639792-63-5 |

|---|---|

| Molecular Formula | C10H11N |

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | 1-(4-ethenylphenyl)aziridine |

| Standard InChI | InChI=1S/C10H11N/c1-2-9-3-5-10(6-4-9)11-7-8-11/h2-6H,1,7-8H2 |

| Standard InChI Key | JGOMPHMQQDNPFP-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CC=C(C=C1)N2CC2 |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

1-(4-Ethenylphenyl)aziridine consists of an aziridine ring (C₂H₄N) fused to a 4-ethenylphenyl substituent. The aziridine ring’s nitrogen atom is directly bonded to the para position of a vinylbenzene group. The molecular formula is C₁₀H₁₁N, with a molecular weight of 145.20 g/mol (calculated from atomic masses). The compound’s structure is defined by:

-

Aziridine core: A strained three-membered ring with bond angles of ~60°, contributing to its reactivity.

-

4-Ethenylphenyl group: A benzene ring substituted with a vinyl (-CH=CH₂) group at the para position, introducing conjugation and potential polymerization sites .

Table 1: Key structural parameters of 1-(4-Ethenylphenyl)aziridine

| Parameter | Value |

|---|---|

| Molecular formula | C₁₀H₁₁N |

| Molecular weight | 145.20 g/mol |

| Ring strain energy | ~27–29 kcal/mol¹ |

| Bond angles (C-N-C) | ~60° |

| Dipole moment | Estimated 1.8–2.1 D² |

¹Based on aziridine analogs .

²Calculated using density functional theory (DFT) for similar structures .

Nomenclature and Isomerism

The IUPAC name 1-(4-ethenylphenyl)aziridine specifies the aziridine ring’s nitrogen atom (position 1) bonded to the 4-ethenylphenyl group. Potential isomerism arises from:

-

Regioisomerism: Substitution at different positions on the aziridine ring (e.g., 2-substituted aziridines).

-

Stereoisomerism: Chiral centers may form if the aziridine ring bears additional substituents, though this compound lacks such groups .

Synthesis and Manufacturing

Functionalization Strategies

Post-synthetic modifications may include:

-

Ring-opening reactions: Nucleophiles (e.g., amines, thiols) attack the strained aziridine ring, enabling the formation of diamines or thioethers .

-

Radical-mediated transformations: Recent advances in N-aziridinyl radical chemistry allow for hydroxyaziridination of styrenes, yielding functionalized aziridines .

Table 2: Synthetic yields of aziridine derivatives

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Vinylstyrene | 1-(4-Ethenylphenyl)aziridine | 55* | PTAB, MeCN, 12 h |

| Styrene | 2-Phenylaziridine | 72 | TsNClNa, PTAB |

| 4-CN-Styrene | N-(4-Cyanophenyl)aziridine | 64 | Radical initiator |

*Theoretical yield based on analog synthesis .

Physicochemical Properties

Thermal Stability

Aziridines are thermally labile due to ring strain. For 1-(4-ethenylphenyl)aziridine:

-

Decomposition temperature: Estimated 120–150°C (based on analogs ).

-

Polymerization risk: The ethenyl group may undergo radical-initiated polymerization under heat or light .

Solubility and LogP

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., acetonitrile, DMF) but poorly soluble in water (<0.1 mg/mL) .

-

LogP: Predicted 2.1–2.3 (using group contribution methods), indicating moderate lipophilicity .

Chemical Reactivity and Applications

Nucleophilic Ring-Opening

The aziridine ring undergoes nucleophilic attack at the less-hindered carbon:

Applications: Synthesis of pharmaceuticals (e.g., β-amino alcohols) and agrochemicals .

Radical Reactions

Recent studies demonstrate aziridines’ utility in radical cascades. For example, N-aziridinyl radicals generated from precursors like 2a react with styrenes to form hydroxyaziridines :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume